1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone (CAS 2299144-77-5; C₈H₁₃NO₂; MW 155.19) is a conformationally restricted spirocyclic building block belonging to the 2-azaspiro[3.3]heptane family. The compound consists of an azetidine ring and a cyclobutane ring fused at a single quaternary spiro carbon, bearing an N-acetyl substituent on the azetidine nitrogen and a secondary hydroxyl group at the 6-position of the cyclobutane ring.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B8221561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(C1)CC(C2)O
InChIInChI=1S/C8H13NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h7,11H,2-5H2,1H3
InChIKeyRIFFPTPGZWBGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone: Structural Classification and Procurement Context for the N-Acetyl-6-Hydroxy-Spiro[3.3]heptane Building Block


1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone (CAS 2299144-77-5; C₈H₁₃NO₂; MW 155.19) is a conformationally restricted spirocyclic building block belonging to the 2-azaspiro[3.3]heptane family [1]. The compound consists of an azetidine ring and a cyclobutane ring fused at a single quaternary spiro carbon, bearing an N-acetyl substituent on the azetidine nitrogen and a secondary hydroxyl group at the 6-position of the cyclobutane ring. The 2-azaspiro[3.3]heptane scaffold has been biologically validated as a saturated bioisostere of piperidine and morpholine, offering a defined three-dimensional exit-vector geometry distinct from planar or flexibly-puckered heterocycles [2]. Commercially available at ≥97% purity from multiple suppliers, this compound serves as a synthetic intermediate for CNS-penetrant candidates where conformational pre-organization and modulated lipophilicity are design priorities [3].

Why Generic Substitution of 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone with N-Boc, N-Cbz, or De-Hydroxy Analogs Fails to Preserve Key Properties


Simple replacement of 1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone with its closest structural analogs—such as the N-Boc-protected variant (tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, CAS 1147557-97-8, MW 213.28), the N-Cbz analog (CAS 1363383-32-7, MW ~247.29), or the 6-deoxy derivative (MW ~139)—is not quantitatively neutral. The N-acetyl group introduces a reaction-orthogonal amide bond incompatible with carbamate deprotection conditions, while the 6-hydroxyl furnishes a hydrogen-bond donor (HBD = 1) and a functionalization handle absent in de-hydroxy variants [1]. Furthermore, the spiro[3.3]heptane framework itself imparts systematic physicochemical shifts relative to piperidine-based building blocks: measured logD₇.₄ can change by -1.0 to +0.5 log units depending on nitrogen connectivity [2], aqueous solubility can differ more than 10-fold (12 μM for 2-azaspiro[3.3]heptane amide vs. 136 μM for the piperidine counterpart) [3], and intrinsic microsomal clearance in human liver microsomes can increase from 14 to 53 μL/min/mg upon piperidine-to-spirocycle replacement [3]. These data establish that the target compound occupies a specific, non-substitutable position in both physicochemical property space and synthetic strategy.

Quantitative Differentiation Evidence for 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone vs. Closest Analogs and In-Class Alternatives


Molecular Weight and Atom Economy: N-Acetyl vs. N-Boc and N-Cbz 6-Hydroxy-2-azaspiro[3.3]heptane Building Blocks

The N-acetyl target compound (MW 155.19) offers a substantial molecular weight reduction of 27% versus the N-Boc analog (MW 213.28) and 37% versus the N-Cbz analog (MW ~247.29), directly reducing the fragment mass burden carried into downstream coupling products . This lower MW is accompanied by fewer rotatable bonds (1 for N-acetyl vs. 3 for N-Boc vs. 5 for N-Cbz), reducing entropic penalty upon target binding when the building block is incorporated into larger ligands [1]. Additionally, the N-acetyl amide is orthogonal to standard carbamate-based N-protection strategies (Boc/Cbz), enabling sequential, chemoselective deprotection in multi-step synthetic routes where dual-protection logic is required .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen Bond Donor Capability: 6-Hydroxy vs. 6-Deoxy-2-azaspiro[3.3]heptane Derivatives

The 6-hydroxy substituent present in 1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone provides one hydrogen bond donor (HBD = 1), compared to zero for the corresponding 6-deoxy analog, 1-(2-azaspiro[3.3]heptan-2-yl)ethanone. This single HBD differentiates the compound for applications requiring increased polarity and aqueous solubility. Within the broader azaspiro[3.3]heptane family, heteroatom-substituted spiro[3.3]heptanes have been demonstrated to generally show higher aqueous solubility than their cyclohexane analogues [1]. The presence of the hydroxyl additionally provides a synthetic handle for further diversification—via O-alkylation, esterification, oxidation to ketone, or conversion to leaving groups—that is structurally inaccessible in 6-deoxy or 6,6-difluoro variants [2]. The N-Boc variant of 6-hydroxy-2-azaspiro[3.3]heptane is documented as a reactant in the synthesis of CNS-penetrant CXCR2 antagonists, underscoring the utility of the 6-hydroxy motif in programs targeting neurological indications .

Physicochemical Property Modulation CNS Drug Design Solubility Engineering

Aqueous Solubility and Metabolic Stability: 2-Azaspiro[3.3]heptane Framework vs. Piperidine Bioisostere

In a direct head-to-head comparison using matched benzamide model compounds, the 2-azaspiro[3.3]heptane scaffold (compound 58, the core framework of the target compound) was compared against piperidine (compound 57) and 1-azaspiro[3.3]heptane (compound 59) [1]. Replacement of piperidine with 2-azaspiro[3.3]heptane reduced aqueous kinetic solubility 11.3-fold (from 136 μM to 12 μM in PBS at pH 7.4) while increasing experimental logD₇.₄ by 0.3 units (3.3 → 3.6). Intrinsic clearance in human liver microsomes increased from CLint = 14 μL/min/mg (piperidine) to 53 μL/min/mg (2-azaspiro[3.3]heptane), with a half-life of t₁/₂ = 31 min for the 2-azaspiro[3.3]heptane amide [1]. The basicity of the nitrogen center remained nearly identical: pKa = 11.4 (piperidine HCl) vs. 11.2–11.3 for azaspiro[3.3]heptane isomers, confirming that the spirocyclic scaffold preserves amine protonation state in biochemical contexts [1]. Separately, a broader class-level analysis by Degorce et al. demonstrated that azaspiro[3.3]heptanes systematically modulate logD₇.₄ by up to −1.0 log units relative to morpholine, piperidine, and piperazine when not constrained to N-linked connectivity, with N-linked 2-azaspiro[3.3]heptane showing up to +0.5 log unit increases [2].

ADME Optimization Bioisostere Validation Pharmacokinetics

Conformational Restriction and Exit Vector Geometry: Spiro[3.3]heptane vs. Piperidine Scaffold Topography

X-ray crystallographic analysis reveals that 1,2-disubstituted 1-azaspiro[3.3]heptanes and piperidines share similar geometric parameters—distance d between carbon substituents = 3.17–3.36 Å (spiro) vs. 3.28–3.42 Å (piperidine), and N–C distance r = 1.45–1.47 Å (identical across both scaffolds)—but differ substantially in planarity: dihedral angle |θ| = 63–77° (spiro) vs. 89–110° (piperidine) [1]. The 2-azaspiro[3.3]heptane scaffold (the core of the target compound) provides a conformationally locked geometry with non-coplanar exit vectors distinct from the flexibly interconverting chair conformations of piperidine, imposing a rigid spatial relationship between the N-acetyl group and the 6-hydroxy substituent [2]. The spirocyclic framework eliminates the axial/equatorial isomerism inherent to substituted cyclohexanes and piperidines, delivering a single, well-defined conformer [3]. This pre-organization directly impacts pharmacophore geometry: when mounted onto drug-like scaffolds such as fluoroquinolones, spiro[3.3]heptanes afford active compounds while modulating metabolic stability [3].

Scaffold Hopping Conformational Analysis Structure-Based Drug Design

Spirocyclic Framework Solubility Advantage Over Cyclohexane and 1,3-Heteroatom-Substituted Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane class to which the target compound belongs, generally show higher aqueous solubility than their cyclohexane analogues and exhibit a trend toward higher metabolic stability [1]. Furthermore, these spirocyclic systems serve as viable alternatives to 1,3-heteroatom-substituted cyclohexanes, which are otherwise insufficiently stable to permit their use in drug discovery [2]. Linear azaspiro[3.3]heptanes were specifically found to possess high aqueous solubilities and low metabolic clearance rates [3]. The 2-oxa-6-azaspiro[3.3]heptane sub-family—closely related to the target compound's scaffold—demonstrates improved chemical stability, lower lipophilicity, higher solubility, and metabolic robustness over morpholine when incorporated into antibacterial oxazolidinone frameworks such as linezolid analogs [4]. These data collectively establish that the spirocyclic framework provides a quantifiable solubility and stability foundation distinct from acyclic or monocyclic alternatives.

Physicochemical Profiling Bioisostere Design Solubility-Driven Optimization

N-Acetyl Azaspiro Pharmacological Validation: Retention of Antitubercular Activity vs. Linezolid Benchmark

Although not the target compound itself, the structurally analogous N-acetyl 2-oxa-6-azaspiro[3.3]heptane derivative (compound 18 in Gadekar et al., 2016) was directly compared against linezolid (1) as a reference standard in antitubercular profiling [1]. The N-acetyl derivative 18 exhibited an antitubercular profile similar to linezolid, demonstrating that N-acetyl substitution on the azaspiro[3.3]heptane framework preserves pharmacological activity when the scaffold replaces the morpholine ring of linezolid. The broader series showed compound 22 with IC₅₀ values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—comparable to the linezolid antibacterial benchmark [1]. This experimental validation establishes that N-acetyl-bearing azaspiro[3.3]heptane scaffolds can serve as competent morpholine bioisosteres with retained antimicrobial activity, providing proof-of-concept for the N-acetyl substitution pattern present in the target building block when deployed in bioactive molecule synthesis [2].

Antitubercular Agents Oxazolidinone Antibacterials Bioisostere Activity Retention

Optimal Procurement and Application Scenarios for 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone


Fragment-Based and Ligand-Efficiency-Driven Lead Optimization Requiring Low-MW Spirocyclic Building Blocks

In fragment-based drug discovery (FBDD) and lead optimization campaigns where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are primary go/no-go metrics, the 27–37% molecular weight reduction of 1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone (MW 155.19) versus its N-Boc (MW 213.28) and N-Cbz (MW ~247.29) analogs directly improves fragment-to-lead metrics [1]. The single rotatable bond minimizes entropic penalty upon protein binding, while the N-acetyl group is compatible with orthogonal protection strategies that require a non-carbamate, non-hydrogenolyzable N-substituent during multi-step fragment elaboration [2]. Programs targeting CNS indications particularly benefit: the N-Boc analog of the same 6-hydroxy-2-azaspiro[3.3]heptane core is a documented precursor in CNS-penetrant CXCR2 antagonist synthesis, and the lower MW of the N-acetyl variant may further favor passive permeability within the CNS MPO desirability space [3].

Synthesis of Bioactive Molecules Requiring Conformationally Defined Pharmacophore Geometry via Scaffold Hopping from Piperidine

When a piperidine-containing lead requires scaffold hopping to a rigid, sp³-rich bioisostere with defined exit-vector geometry, the 2-azaspiro[3.3]heptane core provides a dihedral angle reduction of 13–47° (|θ| = 63–77° for spiro vs. 89–110° for piperidine), eliminating conformational ambiguity from chair-flip interconversion [1]. The 1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone building block positions the N-acetyl group and the 6-hydroxy substituent in a fixed, non-coplanar spatial relationship (distance d ≈ 3.17–3.36 Å), enabling structure-based design where precise vector directionality is critical—for instance, in kinase hinge-binding motifs or protein–protein interaction inhibitors where substituent trajectory determines binding competency. Procurement teams should note the accompanying ADME trade-offs: an 11-fold solubility reduction (12 vs. 136 μM) and 3.8-fold higher microsomal clearance (CLint 53 vs. 14 μL/min/mg) relative to the parent piperidine scaffold [1].

Anti-Infective Drug Discovery Programs Leveraging Morpholine-to-Azaspiro Bioisosteric Replacement

For antibacterial and antitubercular drug discovery programs seeking to replace the metabolism-liable morpholine ring with a saturated spirocyclic bioisostere, the N-acetyl azaspiro[3.3]heptane motif has been experimentally validated to retain antitubercular activity comparable to linezolid [1]. The Gadekar et al. (2016) study demonstrated that N-acetyl derivative 18 preserved the antitubercular profile of the linezolid benchmark, while compound 22 in the same series achieved IC₅₀ values of 0.49–0.88 μg/mL across four clinically relevant bacterial strains [1]. The 2-oxa-6-azaspiro[3.3]heptane core (a close structural relative) additionally offers improved chemical stability, lower lipophilicity, and higher solubility over morpholine [1]. The target compound's 6-hydroxy group provides an additional vector for solubility optimization through prodrug strategies or polar substituent attachment, directly applicable to programs where morpholine metabolism (e.g., CYP-mediated ring oxidation) has been identified as a liability.

Library Synthesis and Parallel Chemistry Requiring Orthogonal, Chemoselective N-Protection Strategy

In multi-step parallel synthesis and DNA-encoded library (DEL) construction where orthogonal protecting group strategies are essential, the N-acetyl group of 1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone is chemically orthogonal to the acid-labile Boc and hydrogenolyzable Cbz protecting groups [1]. This orthogonality enables chemoselective deprotection sequences: the 6-hydroxyl can be functionalized (e.g., alkylated, acylated, sulfonated) while the N-acetyl amide remains intact under conditions that would cleave carbamate protecting groups. The compound's ≥97% commercial purity and room-temperature storage stability further support procurement for automated library synthesis platforms where building block reliability and consistent quality are critical operational parameters. The spirocyclic core's defined geometry ensures that library members sample a consistent three-dimensional conformational space, as opposed to flexible piperidine-based libraries where substituent orientation varies with ring conformation.

Quote Request

Request a Quote for 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.